2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H14ClFN2OS2 and its molecular weight is 416.91. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activity
2-Substituted thieno-[2,3-d]pyrimidin-4(3H)-ones exhibit notable antibacterial and antifungal properties. For instance, some derivatives have shown higher antifungal activity than fluconazole against Candida fungus species and better antibacterial activity than their 5,6,7,8-tetrahydrobenzo counterparts (Kahveci et al., 2020).
Antitumor and Antiproliferative Activity
Compounds with thieno[2,3-d]pyrimidine structure have demonstrated potential in cancer treatment. A particular derivative was effective in inhibiting the proliferation of various cancer cell lines, including HT-29, A549, and MKN45 (Liu et al., 2019). Additionally, thieno[2,3-d]pyrimidines with variations in bridge length displayed antitumor properties by selectively targeting folate receptors (Deng et al., 2009).
Central Nervous System (CNS) Activity
Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown central nervous system depressant activity, indicating potential applications in neuroscience and pharmacology (Manjunath et al., 1997).
Antihyperlipidemic Activity
Certain 2-substituted thieno[2,3-d]pyrimidin-4-(3H) ones exhibited significant antihyperlipidemic activity, comparable to established drugs like clofibrate (Shishoo et al., 1990).
Inhibition of HIV-1
Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones have shown inhibitory activity against HIV-1, demonstrating potential in the field of antiviral research (Rotili et al., 2014).
Synthesis Methodology
Advancements in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones have been made, enabling more efficient and environmentally friendly production methods, which is crucial for pharmaceutical applications (Shi et al., 2018).
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2OS2/c21-15-7-3-1-6-14(15)12-27-20-23-17-9-10-26-18(17)19(25)24(20)11-13-5-2-4-8-16(13)22/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBRDYBMTKGSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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